

Synthesis of Isoleucyl-Methionine: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: **Ile-Met**

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This document provides detailed application notes and experimental protocols for the laboratory synthesis of the dipeptide Isoleucyl-Methionine (**Ile-Met**). The synthesis of this dipeptide is crucial for various research applications, including its use as a standard in metabolomics, in nutritional studies, and as a fragment in the synthesis of larger peptides and proteins. This guide is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Introduction

Isoleucyl-Methionine is a dipeptide composed of the essential amino acids L-isoleucine and L-methionine. The synthesis of dipeptides is a fundamental technique in peptide chemistry, primarily achieved through Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS). Both methods involve the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, a process that requires the use of protecting groups and coupling reagents to ensure specificity and high yield.

This document outlines a detailed protocol for the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for preparing Isoleucyl-Methionine. A general overview of the Liquid-Phase Peptide Synthesis (LPPS) approach is also provided. Additionally, this document explores the role of isoleucine and methionine in the mTOR signaling pathway, a key cellular pathway that regulates growth and metabolism.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a dipeptide like Isoleucyl-Methionine using Fmoc-based Solid-Phase Peptide Synthesis. Actual results may vary based on specific laboratory conditions and reagents used.

| Parameter | Typical Value | Method of Determination |
|-----------------------------|---------------------------|---|
| Crude Yield | 85 - 95% | Gravimetric analysis after cleavage and precipitation |
| Purity (Crude) | >70% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity (After Purification) | >98% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Molecular Weight (Expected) | 262.37 g/mol | - |
| Molecular Weight (Observed) | 263.14 [M+H] ⁺ | Mass Spectrometry (MS)[1] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Isoleucyl-Methionine

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

- Place 2-chlorotriyl chloride resin in a reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes.
- Wash the resin with dimethylformamide (DMF) (3 x 1 min).

2. Loading of the First Amino Acid (Fmoc-Met-OH):

- Dissolve Fmoc-Met-OH (3 equivalents) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.
- Add the solution to the swollen resin and shake for 1-2 hours at room temperature.
- To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 15 minutes.
- Wash the resin with DMF (3x) and DCM (3x).

3. Fmoc-Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.
- Shake for 20 minutes at room temperature.
- Drain the solution and wash the resin thoroughly with DMF (5x).

4. Coupling of the Second Amino Acid (Fmoc-Ile-OH):

- In a separate vial, dissolve Fmoc-Ile-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
- Add the activated amino acid solution to the resin.
- Shake for 1-2 hours at room temperature.
- Wash the resin with DMF (5x).
- Perform a Kaiser test to ensure the completion of the coupling reaction.

5. Final Fmoc-Deprotection:

- Repeat step 3 to remove the Fmoc group from the N-terminal isoleucine.

6. Cleavage and Deprotection:

- Wash the peptide-resin with DCM and dry under vacuum.

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). Caution: TFA is highly corrosive.
- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

7. Purification and Characterization:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry (MS) to confirm purity and identity.
- Pool the pure fractions and lyophilize to obtain the final Isoleucyl-Methionine dipeptide as a white powder.

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of Isoleucyl-Methionine (General Overview)

LPPS involves the synthesis of the peptide in a homogenous solution. This method is often preferred for large-scale synthesis.[\[2\]](#)

1. Protection of Amino Acids:

- Protect the N-terminus of Isoleucine with a suitable protecting group (e.g., Boc or Fmoc).
- Protect the C-terminus of Methionine as an ester (e.g., methyl or benzyl ester).

2. Coupling Reaction:

- Dissolve the N-protected Isoleucine and the C-protected Methionine in an appropriate organic solvent.
- Add a coupling reagent (e.g., DCC/HOBt or HATU) and a base (e.g., DIPEA) to facilitate the formation of the peptide bond.
- Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC) or HPLC.

3. Work-up and Purification:

- After the reaction is complete, the protected dipeptide is isolated by extraction and washing to remove excess reagents and by-products.
- The protected dipeptide can be purified by crystallization or column chromatography.

4. Deprotection:

- The protecting groups are removed in a final step to yield the free Isoleucyl-Methionine dipeptide. The conditions for deprotection depend on the protecting groups used (e.g., acid for Boc and benzyl esters, base for Fmoc).

5. Final Purification:

- The final dipeptide is purified by techniques such as crystallization or RP-HPLC.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

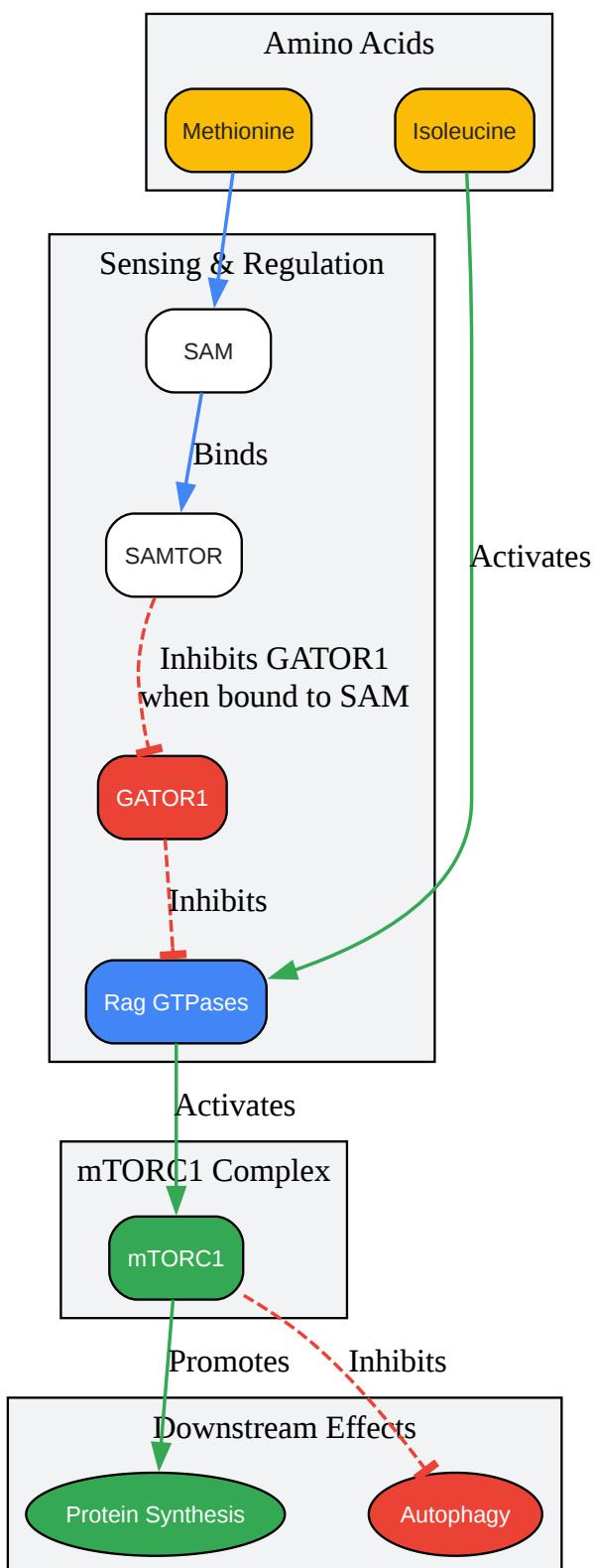


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Caption: A simplified workflow for the Solid-Phase Peptide Synthesis of Isoleucyl-Methionine.

Signaling Pathway: Amino Acid Sensing by the mTORC1 Pathway

Both isoleucine and methionine are known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.^[3] The pathway senses amino acid availability and, when activated, promotes protein synthesis and inhibits autophagy.

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Caption: The mTORC1 signaling pathway is activated by amino acids like isoleucine and methionine.

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